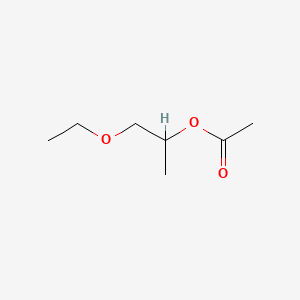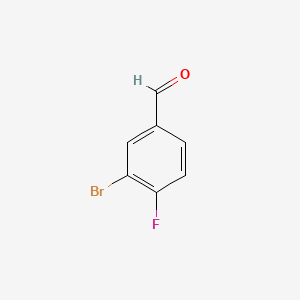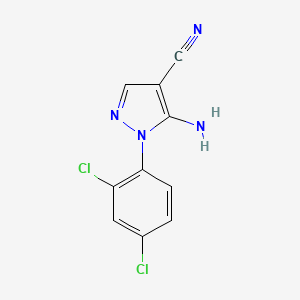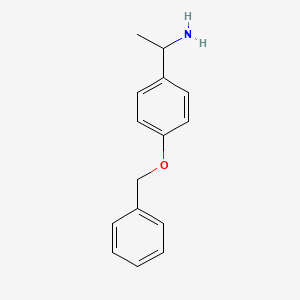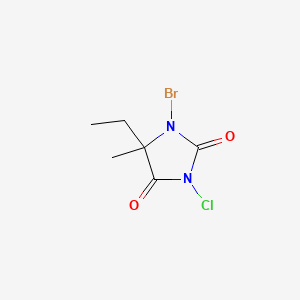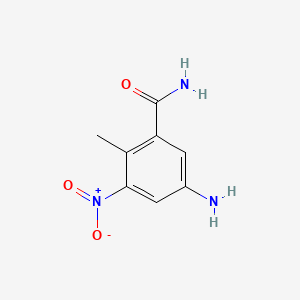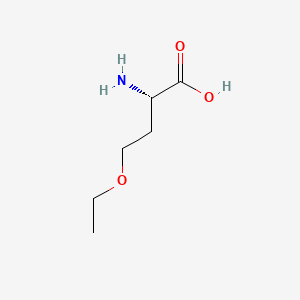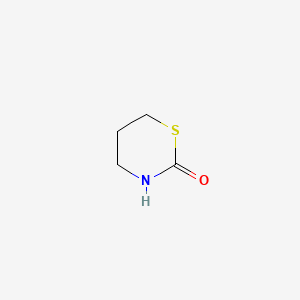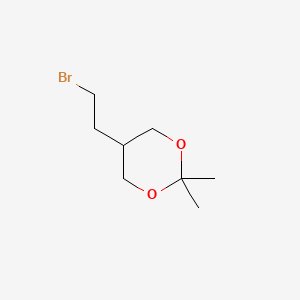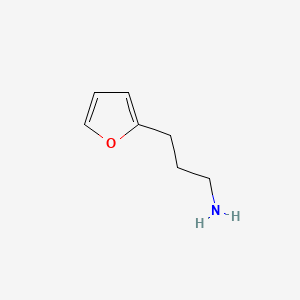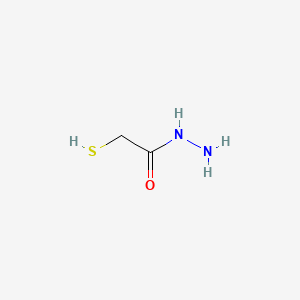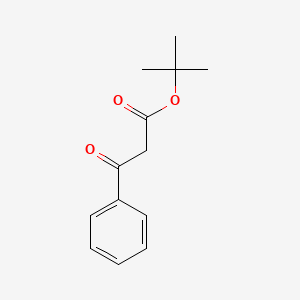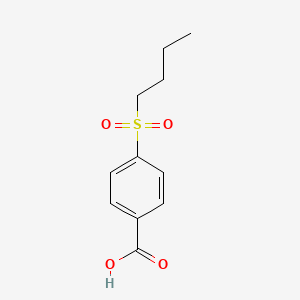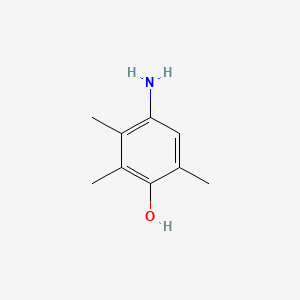
4-氨基-2,3,6-三甲基苯酚
概述
描述
4-Amino-2,3,6-trimethylphenol is a chemical compound with the molecular formula C9H13NO . It contains a total of 24 bonds; 11 non-H bonds, 6 multiple bonds, 6 aromatic bonds, 1 six-membered ring, 1 primary amine (aromatic), and 1 aromatic hydroxyl .
Molecular Structure Analysis
The molecular structure of 4-Amino-2,3,6-trimethylphenol consists of a six-membered aromatic ring with three methyl groups, one hydroxyl group, and one amino group . The molecular weight is 151.21 .Chemical Reactions Analysis
While specific chemical reactions involving 4-Amino-2,3,6-trimethylphenol are not available, it’s worth noting that similar compounds, such as phenols, typically undergo reactions like oxidation and electrophilic aromatic substitution .科学研究应用
Aerobic Oxidation of 2,3,6-Trimethylphenol
Scientific Field
Chemical Research Application Summary: The oxidation of 2,3,6-trimethylphenol (TMP) can produce both 2,3,5-trimethyl-1,4-benzoquinone (TMQ) and 2,3,5-trimethyl-1,4-hydroquinone (TMHQ), which are important intermediates of vitamin E . Methods of Application: A soluble and porous polymer of intrinsic microporosity (PIM-1) was used to develop a highly active and reusable CuO@PIM-1 catalyst for the aerobic oxidation of TMP . Results or Outcomes: TMQ and TMHQ can be obtained in yields of 81% and 19%, respectively. The CuO@PIM-1 catalyst can be recovered easily and reused at least 5 times without deactivation .
Synthesis of Vitamin E Intermediate
Scientific Field
Chemical Intermediates Research Application Summary: 2,3,5-Trimethylbenzoquinone (TMBQ) is a crucial intermediate in the synthesis of Vitamin E, and its demand is increasing rapidly . Methods of Application: TMBQ was synthesized from TMP with the oxidant of air in the solvent of isoamylol catalyzed by a composite catalyst of inorganic salts at one atmosphere pressure . Results or Outcomes: TMBQ was obtained with the conversion of 100% and selectivity of 96.7% at 90 °C for 7–8 h at one atmosphere pressure .
Synthesis of Other Chemical Compounds
Scientific Field
Chemical Synthesis Application Summary: 4-Amino-2,3,6-trimethylphenol can be used as a starting material for the synthesis of various other chemical compounds . Methods of Application: The specific methods of application depend on the target compound. Typically, this involves reactions under controlled conditions with various reagents . Results or Outcomes: The outcomes vary depending on the target compound. In general, the use of 4-Amino-2,3,6-trimethylphenol as a starting material can lead to a wide range of chemical compounds .
Production of Vitamin E
Scientific Field
Biochemical Research Application Summary: 2,3,6-Trimethylphenol is a precursor to vitamin E, making it crucial in the production of this essential nutrient . Methods of Application: 2,3,6-Trimethylphenol is produced industrially by the methylation of m-cresol with methanol in the presence of a solid acid . Results or Outcomes: The production process results in the creation of vitamin E, an essential nutrient for humans .
安全和危害
属性
IUPAC Name |
4-amino-2,3,6-trimethylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-5-4-8(10)6(2)7(3)9(5)11/h4,11H,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZIFWVTUTMBIOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1O)C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20939242 | |
| Record name | 4-Amino-2,3,6-trimethylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20939242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-2,3,6-trimethylphenol | |
CAS RN |
17959-06-7 | |
| Record name | 4-Amino-2,3,6-trimethylphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017959067 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol,3,6-trimethyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157348 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Amino-2,3,6-trimethylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20939242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Amino-2,3,6-trimethylphenol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D36C35R7BF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details



















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro-](/img/structure/B1265964.png)
